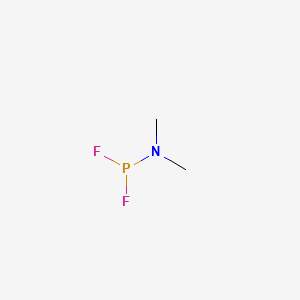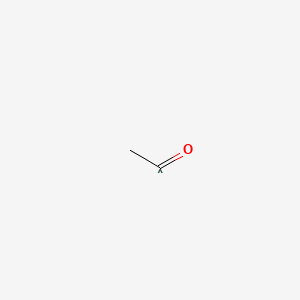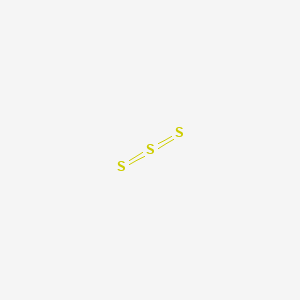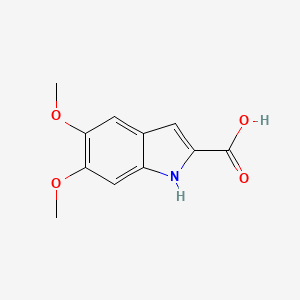
3-(2-Hydroxyphenyl)catechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-2,2',3-triol is a member of catechols and a member of hydroxybiphenyls. It has a role as a mouse metabolite.
Applications De Recherche Scientifique
Role in Autonomic Function Testing
Catechols, including compounds like 3-(2-Hydroxyphenyl)catechol, play a significant role in autonomic function testing. They are involved in various neurochemical processes due to their unique structure, containing hydroxyl groups on a benzene ring. These compounds are informative in the diagnostic evaluation of dysautonomias, although not typically diagnostic on their own (Goldstein & Cheshire, 2018).
Anaerobic Metabolism in Bacteria
3-(2-Hydroxyphenyl)catechol is metabolized anaerobically by certain bacteria, like Thauera aromatica. This process involves complex enzymatic reactions, contributing to the understanding of anaerobic metabolism of aromatic substrates in bacteria (Ding, Schmeling & Fuchs, 2007).
Applications in Chemical Synthesis
In chemical synthesis, 3-(2-Hydroxyphenyl)catechol derivatives have been used in various reactions. For example, its derivatives have been involved in reductive coupling reactions, showcasing its utility in organic synthesis and the production of complex organic compounds (Seo et al., 2008).
Biocatalysis in Cosmetic and Food Additives
3-(2-Hydroxyethyl)catechol, a derivative of 3-(2-Hydroxyphenyl)catechol, shows potential as a skin-lightening and antioxidative agent. It is expected to be used in cosmetics, food additives, and even in chemical products like electronic materials. The biocatalytic production of this compound has been enhanced through genetic modifications in Escherichia coli (Matsude et al., 2021).
In Atmospheric Chemistry
Catechol derivatives are significant in atmospheric chemistry, particularly as precursors to secondary organic aerosols (SOAs). They undergo oxidation processes in the atmosphere, contributing to the formation of low volatility compounds that are critical to understanding atmospheric reactions and aerosol formation (Finewax, de Gouw & Ziemann, 2018).
Development in Electrochemical Sensors
3-(2-Hydroxyphenyl)catechol has been used in the development of electrochemical sensors. These sensors are designed for the simultaneous determination of catechol and its isomers, demonstrating the compound's utility in environmental monitoring and analysis (Erogul et al., 2015).
Propriétés
Numéro CAS |
91368-55-7 |
|---|---|
Nom du produit |
3-(2-Hydroxyphenyl)catechol |
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H |
Clé InChI |
USBNIYMZDQVDSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Autres numéros CAS |
91368-55-7 |
Synonymes |
(1,1'-biphenyl)-2,2',3-triol 2,2',3-biphenyltriol 2,2',3-trihydroxybiphenyl 3-(2-hydroxyphenyl)catechol 3-HPCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)





![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)



